molecular formula C14H22Cl2N2O2S B1679415 RN-1734 CAS No. 946387-07-1

RN-1734

カタログ番号: B1679415
CAS番号: 946387-07-1
分子量: 353.3 g/mol
InChIキー: IHYZMEAZAIFMTN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

この化合物は、ヒト、マウス、ラットのTRPV4チャネルに対し、低マイクロモル濃度のIC50値で4αPDDによるTRPV4活性化を完全に拮抗させる能力で知られています 。RN-1734は、様々な生理学的および病理学的過程におけるTRPV4の役割を研究するために、科学研究で広く用いられています。

準備方法

RN-1734の合成は、コアベンゼンスルホンアミド構造の調製から始まる、いくつかのステップを含みます。合成経路は通常、以下を含みます。

    ニトロ化と還元: 適切なベンゼン誘導体のニトロ化、続いて対応するアミンを形成するための還元。

    スルホン化: スルホン化反応によるスルホンアミド基の導入。

    置換: アミン基をイソプロピル基とイソプロピルアミノエチル基で置換。

This compoundの工業生産方法は広く文書化されていませんが、一般的には、効率的な触媒や反応条件を使用して収率と純度を最大化し、大規模生産のために最適化された同様の合成経路に従います .

化学反応の分析

RN-1734は、以下を含む様々な化学反応を起こします。

    酸化: this compoundは特定の条件下で酸化され、スルホキシドまたはスルホンを形成する可能性があります。

    還元: 還元反応は、this compoundを対応するアミン誘導体に変換することができます。

    置換: この化合物は、特にクロロの位置で求核置換反応を起こし、様々な置換誘導体を形成する可能性があります。

これらの反応で用いられる一般的な試薬と条件には、酸化剤として過酸化水素、還元剤として水素化リチウムアルミニウム、置換反応用求核剤としてアミンなどがあります。 これらの反応から生成される主要な生成物は、用いられる特定の試薬と条件によって異なります .

科学的研究の応用

Oncology Applications

Melanoma Treatment
Recent studies have indicated that RN-1734 may serve as a novel therapeutic agent for treating melanoma. In vitro experiments demonstrated that this compound significantly reduced the viability of G-361 human melanoma cells by inducing oxidative stress and apoptosis. The compound was tested at various concentrations (1, 5, 25, 50, and 100 μM), with results showing a marked decrease in cell viability compared to control groups . This suggests that this compound could be a promising candidate for further research in melanoma therapies.

Colorectal Cancer
In addition to melanoma, this compound has shown efficacy in colorectal cancer models. Studies revealed that treatment with this compound led to decreased cell viability in colorectal cancer cell lines when combined with fatty acid amide hydrolase inhibitors . This indicates its potential role in enhancing the effectiveness of existing cancer treatments.

Neurological Applications

Demyelination and Neuroinflammation
this compound has been investigated for its protective effects against demyelination in the central nervous system. In vitro analyses demonstrated that this compound inhibited calcium influx and reduced levels of inflammatory cytokines such as interleukin 1β (IL-1β) and tumor necrosis factor α (TNF-α) in lipopolysaccharide (LPS)-activated microglial cells. This action was linked to the suppression of the NF-κB signaling pathway, which is crucial in mediating inflammation and apoptosis in oligodendrocytes . These findings highlight this compound's potential as a therapeutic agent for conditions characterized by neuroinflammation and demyelination.

Pain Management
In studies involving animal models, intraarticular injection of this compound into knee joints resulted in reduced nociceptive responses to noxious stimuli without affecting responses to innocuous stimuli. This suggests that this compound may be effective in managing pain associated with joint disorders by modulating TRPV4 activity .

Inflammation and Pain Applications

Chronic Pain Conditions
The role of TRPV4 channels in pain perception makes this compound a candidate for managing chronic pain conditions. The compound has been shown to alleviate pain responses in models of inflammation by reducing glial activation and inflammatory cytokine production . This positions this compound as a potential adjunct therapy for chronic pain management.

Data Summary Table

Application Area Findings Study Reference
Melanoma TreatmentReduced cell viability in G-361 cells
Colorectal CancerDecreased viability in cancer cell lines
Neurological ProtectionInhibited inflammatory cytokines; reduced oligodendrocyte apoptosis
Pain ManagementReduced nociceptive responses post-injection

作用機序

RN-1734は、TRPV4チャネルを選択的に拮抗することによって効果を発揮します。この化合物はTRPV4チャネルに結合し、既知のTRPV4アゴニストである4αPDDによるその活性化を阻害します。この阻害は、細胞へのカルシウムイオンの流入を阻止し、様々な細胞過程を調節します。 This compoundの分子標的は、ヒト、マウス、ラット細胞のTRPV4チャネルであり、それぞれIC50値は2.3μM、5.9μM、3.2μMです .

6. 類似の化合物との比較

This compoundは、その高い選択性と効力で、TRPV4アンタゴニストの中でユニークです。類似の化合物には以下が含まれます。

This compoundは、低マイクロモル濃度のIC50値でTRPV4活性化を完全に拮抗させる能力があり、TRPV4研究における貴重なツールとなっています .

類似化合物との比較

RN-1734 is unique among TRPV4 antagonists due to its high selectivity and potency. Similar compounds include:

This compound stands out due to its ability to completely antagonize TRPV4 activation with low micromolar IC50 values, making it a valuable tool in TRPV4 research .

生物活性

RN-1734 is a selective antagonist of the transient receptor potential vanilloid 4 (TRPV4) ion channel, which plays a significant role in various physiological processes, including inflammation, nociception, and myelination. This article reviews the biological activity of this compound based on diverse research findings, including its effects on demyelination, pain modulation, and cardiovascular responses.

TRPV4 is a non-selective cation channel that is activated by various stimuli such as temperature changes, mechanical stress, and osmotic pressure. This compound inhibits TRPV4 activity, leading to several biological effects:

  • Inhibition of Inflammation : this compound has been shown to suppress the activation of microglia and astrocytes in the central nervous system (CNS), which are key players in neuroinflammation. This inhibition results in decreased production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) .
  • Alleviation of Demyelination : In a cuprizone-induced demyelination mouse model, this compound treatment resulted in improved myelination and reduced glial reactivity. The compound inhibited oligodendrocyte apoptosis induced by LPS-activated microglia through the NF-κB signaling pathway .

Effects on Pain Modulation

This compound has been investigated for its analgesic properties in various pain models:

  • Nociceptive Pain : Intraarticular injection of this compound into knee joints significantly reduced the responsiveness of C-fibres to noxious stimuli without affecting responses to innocuous stimuli. This suggests that this compound selectively modulates pain pathways associated with TRPV4 activity .
  • Inflammatory Pain : In inflamed joints, this compound diminished both innocuous and noxious responses in C-fibres, indicating its potential as an analgesic agent in inflammatory pain conditions .

Cardiovascular Effects

Research indicates that this compound can influence cardiovascular parameters:

  • Blood Pressure Regulation : Studies have shown that this compound administration prevents hypotonic saline-induced decreases in blood pressure in mice. This suggests a role for TRPV4 in osmosensing and cardiovascular homeostasis .

Summary of Research Findings

The following table summarizes key research findings regarding the biological activity of this compound:

Study FocusFindingsReference
Inhibition of DemyelinationReduced glial activation and pro-inflammatory cytokine production; improved remyelination.
Pain ModulationDecreased C-fibre responsiveness to noxious stimuli; effective in both normal and inflamed joints.
Cardiovascular EffectsPrevented blood pressure reduction during hypotonic challenges; involved in osmosensing.

Case Studies

  • Demyelination Model : In a study utilizing a cuprizone-induced demyelination model, mice treated with this compound exhibited significant reductions in demyelination markers and inflammatory responses compared to control groups. This highlights the potential therapeutic role of this compound in demyelinating diseases.
  • Knee Joint Pain Study : A study involving intraarticular administration of this compound demonstrated its effectiveness in reducing pain responses in both normal and inflamed knee joints. The results indicated a selective inhibition of C-fibre responses to noxious stimuli without affecting innocuous sensations.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of RN-1734 as a TRPV4 antagonist, and how is its selectivity validated across species?

this compound selectively inhibits TRPV4 channels by antagonizing 4αPDD-mediated activation. Its IC50 values vary across species: 2.3 μM (hTRPV4), 5.9 μM (mTRPV4), and 3.2 μM (rTRPV4) . Selectivity is validated through comparative dose-response assays using recombinant TRPV4 channels from human, mouse, and rat models, with parallel controls to rule off-target effects on other TRP channels (e.g., TRPV1 or TRPA1) .

Q. What experimental assays are recommended for quantifying this compound's effects on TRPV4-mediated calcium signaling?

Intracellular Ca²⁺ dynamics can be measured using Fura-2 ratiometric imaging, as demonstrated in endothelial cells under arachidonic acid (AA) stimulation . For functional validation, patch-clamp electrophysiology is used to assess TRPV4 currents, while MTT assays quantify cytotoxicity in cancer models (e.g., G-361 melanoma cells) . Ensure proper controls (e.g., vehicle-treated cells) and normalize data to baseline Ca²⁺ levels .

Q. How does this compound modulate inflammatory cytokine production in neural models?

this compound suppresses interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) production in oligodendrocyte models without altering olig2-positive cell counts, suggesting a TRPV4-specific anti-inflammatory mechanism . ELISA or multiplex cytokine profiling in conditioned media, combined with qPCR for cytokine mRNA, are recommended methodologies .

Advanced Research Questions

Q. How can conflicting data on this compound's vascular effects under normoxia vs. hypoxia be resolved?

Evidence shows this compound enhances vasodilation in normoxia but has no significant effect under chronic hypoxia . To resolve this, researchers should:

  • Replicate experiments using controlled oxygen tension (e.g., hypoxia chambers).
  • Combine this compound with nitric oxide synthase inhibitors (e.g., L-NNA) to dissect endothelial vs. smooth muscle contributions .
  • Validate TRPV4 expression changes via Western blot or immunohistochemistry under hypoxia .

Q. What methodological considerations are critical when studying this compound's dual role in calcium signaling and oxidative stress?

  • Calcium-ROS crosstalk : Use fluorescent probes (e.g., Fluo-4 for Ca²⁺ and H2DCFDA for ROS) in tandem to capture dynamic interactions .
  • Oxidative stress endpoints : Measure total antioxidant status (TAS), total oxidant status (TOS), and oxidative stress index (OSI) via commercial kits, as in melanoma studies .
  • Apoptosis validation : Supplement MTT data with caspase-3/8 activity assays and Bcl-2/Bax/p53 qPCR to confirm apoptotic pathways .

Q. How does this compound's efficacy vary across cancer models, and what factors drive these differences?

this compound exhibits IC50 values ranging from 18.96% cell viability (100 μM in G-361 melanoma) to variable effects in prostate (PC-3) and breast (MCF-7) cancers . Key factors include:

  • TRPV4 expression levels : Quantify via RT-qPCR or flow cytometry.
  • Calcium buffering capacity : Cells with robust calcium extrusion mechanisms may resist this compound-induced cytotoxicity.
  • Microenvironmental cues : Test under simulated tumor conditions (e.g., low pH, co-culture with stromal cells) .

Q. Methodological Challenges and Solutions

Q. How should researchers address inconsistencies in this compound's effects on neuronal excitability?

In C-fiber nociception models, this compound reduces action potentials (APs) but lowers torque thresholds, suggesting context-dependent modulation . To reconcile this:

  • Use in vivo electrophysiology with controlled mechanical stimuli (e.g., rotarod assays).
  • Compare acute vs. chronic dosing regimens to assess adaptive TRPV4 regulation .

Q. What integrative approaches are recommended to study this compound's therapeutic potential beyond cancer?

  • Corneal epithelial models : Assess TRPV4 blockade in RCE1(5T5) cell differentiation using scratch assays and transepithelial electrical resistance (TEER) measurements .
  • Vascular inflammation : Combine this compound with endotoxin (e.g., LPS) challenges in aortic ring assays to evaluate endothelial dysfunction .

Q. Data Interpretation and Validation

Q. How can researchers validate this compound's specificity in complex biological systems?

  • Genetic knockdown : Compare this compound effects in wild-type vs. TRPV4-knockout cells/animals.
  • Pharmacological controls : Co-administer TRPV4 agonists (e.g., GSK1016790A) to confirm reversibility of effects .

Q. What statistical frameworks are optimal for analyzing this compound dose-response data?

Use non-parametric tests (e.g., Kruskal-Wallis with Bonferroni correction) for non-normal distributions (common in MTT assays) . For calcium imaging, mixed-effects models can account for repeated measurements .

Q. Tables of Key Data

Model System Key Finding Methodology Reference
G-361 MelanomaIC50 = 39.48 μM; ↑ TOS, OSI; ↓ cell viabilityMTT, TAS/TOS kits, qPCR
Endothelial Cells↑ Ca²⁺ under AA/CPA; △Fura2 ratio = 0.4–0.6Fura-2 imaging, patch-clamp
C-Fiber Nociception↓ APs by 50%; torque threshold ↓ 30%In vivo electrophysiology
Vascular ReactivityNormoxia: ↑ vasodilation; Hypoxia: no effectMyography, L-NNA/INDO inhibition

特性

IUPAC Name

2,4-dichloro-N-propan-2-yl-N-[2-(propan-2-ylamino)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22Cl2N2O2S/c1-10(2)17-7-8-18(11(3)4)21(19,20)14-6-5-12(15)9-13(14)16/h5-6,9-11,17H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYZMEAZAIFMTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCN(C(C)C)S(=O)(=O)C1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394046
Record name 2,4-dichloro-N-propan-2-yl-N-[2-(propan-2-ylamino)ethyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946387-07-1
Record name 2,4-Dichloro-N-(1-methylethyl)-N-[2-[(1-methylethyl)amino]ethyl]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946387-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-dichloro-N-propan-2-yl-N-[2-(propan-2-ylamino)ethyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。